5-(4-(tert-Butyl)phenyl)oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(tert-Butyl)phenyl)oxazole-2-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a tert-butylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)phenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with an appropriate oxazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-(tert-Butyl)phenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products Formed
Oxidation: 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid.
Reduction: 5-(4-(tert-Butyl)phenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(tert-Butyl)phenyl)oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to its unique structural properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenyl)oxazole-2-carbaldehyde in biological systems is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of an oxazole ring.
5-(4-tert-Butyl-phenyl)-oxazole-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-(4-(tert-Butyl)phenyl)oxazole-2-carbaldehyde is unique due to the presence of both an oxazole ring and an aldehyde functional group, which confer distinct reactivity and potential applications. Its tert-butylphenyl substitution also enhances its stability and lipophilicity, making it suitable for various industrial and research applications.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12-8-15-13(9-16)17-12/h4-9H,1-3H3 |
InChI Key |
JZPBAWIFQPIDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.